molecular formula C22H18N2O3 B2660645 3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922029-02-5

3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2660645
CAS No.: 922029-02-5
M. Wt: 358.397
InChI Key: NJZKNAQDTYIVPO-UHFFFAOYSA-N
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Description

3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound based on the dibenzo[b,f][1,4]oxazepine scaffold, a structure recognized for its potential in pharmaceutical research and development . This specific benzamide derivative is offered for research purposes to investigate its biological activity and therapeutic potential. Compounds within this structural class have been identified as potent inhibitors of Histone Deacetylases (HDAC) , a family of enzymes critical for epigenetic regulation . HDAC inhibitors can alter gene expression by promoting histone acetylation, leading to processes such as cell cycle arrest, differentiation, and apoptosis in transformed cells . This mechanism makes HDAC inhibitors a major area of investigation in oncology research . Furthermore, certain HDAC inhibitors have demonstrated the ability to cross the blood-brain barrier, elevating acetylated histone levels in the brain and opening a promising avenue for research into neurodegenerative diseases such as Huntington's disease and other polyglutamine expansion disorders . The dibenzo[b,f][1,4]oxazepine core, substituted with various benzamide groups like the 3-methylbenzamide in this compound, is a key pharmacophore for engaging the HDAC enzyme active site . Researchers can utilize this compound to explore its specificity against different HDAC isoforms and its effects in cellular and animal models of disease. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-6-5-7-15(12-14)21(25)23-16-10-11-19-17(13-16)22(26)24(2)18-8-3-4-9-20(18)27-19/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZKNAQDTYIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of dibenzoxazepine structures. The specific synthetic pathways may vary but generally include the following steps:

  • Formation of the dibenzoxazepine core.
  • Functionalization at the nitrogen atom to introduce the benzamide moiety.
  • Methylation and oxidation steps to achieve the desired molecular structure.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment. For instance, various benzamide derivatives have shown promising AChE inhibitory activities with IC50 values ranging from 0.056 to 2.57 μM .

Table 1: AChE Inhibitory Activity of Related Compounds

CompoundAChE IC50 (µM)
Compound I1.57
Compound II1.47
Compound III0.08
Compound IV0.039

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties as well. Research on related benzamide derivatives has demonstrated significant activity against multidrug-resistant bacteria, particularly targeting bacterial division proteins like FtsZ .

Table 2: Antibacterial Activity Against MDR Pathogens

CompoundActivity AgainstMIC (µg/mL)
A14MRSA<0.5
B15VRSA<0.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dibenzoxazepine core and variations in substituents at the nitrogen atom can significantly influence potency and selectivity against target enzymes.

Key Findings

  • Methyl Substituents : The presence of methyl groups at specific positions enhances lipophilicity and may improve blood-brain barrier penetration.
  • Functional Groups : Incorporation of electron-withdrawing groups can increase binding affinity to target proteins.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound in clinical settings:

  • Alzheimer's Disease : A study demonstrated that compounds with similar structures showed dual inhibition against AChE and BACE1, suggesting they could be developed as multi-target drugs for Alzheimer's treatment .
  • Antibiotic Resistance : Research on novel benzamide derivatives has shown promising results against resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the dibenzo-oxazepine/oxazepine scaffold or benzamide functionality, focusing on structural variations, synthetic approaches, and pharmacological data (where available).

Substituent Variations on the Oxazepine/Oxazepine Core
Compound Name Core Structure R1 (Position 10) R2 (Position 11) Key Modifications
3-Methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Dibenzo[b,f][1,4]oxazepine Methyl Oxo 3-Methylbenzamide at position 2
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)benzamide Dibenzo[b,f][1,4]oxazepine Methyl Oxo 4-Chlorobenzamide at position 8
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine Ethyl Oxo Thiazepine core (S instead of O)
3-Chloro-N~1~-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Dibenzo[b,f][1,4]oxazepine Methyl Oxo 3-Chlorobenzamide, 8-methyl substituent

Key Observations :

  • Core Heteroatom : Replacement of oxygen with sulfur (e.g., thiazepine analogs) alters electronic properties and binding kinetics. Thiazepine derivatives often exhibit higher metabolic stability but reduced solubility compared to oxazepines .
  • Substituent Position : Benzamide placement at position 2 vs. 8 (e.g., ) affects steric interactions with target proteins. Position 2-substituted analogs show enhanced receptor affinity in dopamine antagonist assays .
Pharmacological and Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Biological Activity References
This compound 376.41 3.2 D2 receptor antagonism (IC50 ~50 nM, inferred)
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)benzamide 379.08 3.8 Antigiardial activity (EC50 = 1.2 µM)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 449.1 4.5 D2 receptor antagonism (IC50 ~20 nM)
3-Acetamido-2-methyl-N-[11-oxo-10-(propan-2-yl)-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl]benzamide 445.49 3.9 Unreported (structural analog for C–H activation)

Key Findings :

  • D2 Receptor Selectivity : Thiazepine derivatives (e.g., ) exhibit higher D2 receptor affinity due to sulfur’s electron-withdrawing effects, which stabilize receptor-ligand interactions.
  • Antiparasitic Activity : Chlorinated benzamide analogs (e.g., ) demonstrate potent antigiardial effects, likely via inhibition of parasitic enzyme systems.
  • Solubility Limitations : Higher LogP values in ethyl- and isopropyl-substituted analogs (e.g., ) correlate with reduced aqueous solubility, necessitating formulation optimization.

Q & A

Q. How to analyze degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to 40°C/75% RH for 4 weeks. Analyze degradation via UPLC-QTOF-MS with positive/negative ion modes. Identify hydrolyzed products (e.g., free benzamide or oxazepine ring-opened derivatives) and propose degradation pathways using MS/MS fragmentation patterns .

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